molecular formula C7H6BrF2NO B6590955 2-(5-bromopyridin-2-yl)-2,2-difluoroethan-1-ol CAS No. 1236001-15-2

2-(5-bromopyridin-2-yl)-2,2-difluoroethan-1-ol

Cat. No.: B6590955
CAS No.: 1236001-15-2
M. Wt: 238.03 g/mol
InChI Key: GOFUGGMMYAMTII-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-ol is a fluorinated pyridine derivative with the molecular formula C₇H₆BrF₂NO and a molecular weight of 238.03 g/mol . Its CAS number is 1236001-15-2, and it is commercially available with a purity of ≥95% . The compound features a pyridine ring substituted with a bromine atom at the 5-position and a difluoroethanol group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFUGGMMYAMTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyridin-2-yl)-2,2-difluoroethan-1-ol typically involves the introduction of the difluoroethanol group to a bromopyridine precursor. One common method involves the reaction of 5-bromopyridine with difluoroethanol under specific conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-bromopyridin-2-yl)-2,2-difluoroethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 2-(5-bromopyridin-2-yl)-2,2-difluoroethan-1-ol, emphasizing differences in substituents, functional groups, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 5-Br, 2-(OH, difluoroethyl) C₇H₆BrF₂NO 238.03 1236001-15-2 Precursor for thiourea derivatives (no antiviral activity observed) .
2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol 5-Cl instead of 5-Br C₇H₆ClF₂NO 193.58 1823422-83-8 Research use; structural analog with smaller halogen (Cl) for comparative reactivity studies.
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol 4-Br instead of 5-Br; trifluoroethyl (CF₃) instead of difluoroethyl C₇H₅BrF₃NO 256.03 1934429-61-4 Building block for novel materials and pharmaceuticals due to enhanced electronegativity.
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol Phenyl ring instead of pyridine; 4-Cl, 3-F substituents C₈H₆ClF₃O 216.58 1823848-47-0 Demonstrates impact of aromatic system (phenyl vs. pyridine) on solubility and reactivity.
2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine OH replaced with NH₂ C₇H₇ClF₂N₂ 192.60 780769-87-1 Functional group variation (amine vs. alcohol) alters hydrogen-bonding capacity and bioavailability.
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol Trifluoroethanol (CF₃CH₂OH) instead of difluoroethanol C₇H₅BrF₃NO 256.03 N/A Increased fluorination may enhance metabolic stability in drug candidates.

Key Structural and Functional Insights:

Halogen Substitution (Br vs. Cl):

  • Bromine’s larger atomic radius and polarizability enhance steric bulk and π-π stacking interactions compared to chlorine. This difference impacts binding affinity in biological targets and reaction kinetics in cross-coupling reactions .

Fluorination Pattern (Difluoro vs.

Aromatic System (Pyridine vs. Phenyl):

  • Pyridine’s nitrogen atom introduces basicity and hydrogen-bonding capability, whereas phenyl derivatives (e.g., 2-(4-chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol ) exhibit distinct electronic profiles and solubility .

Functional Group Variation (OH vs. NH₂):

  • Replacing the hydroxyl group with an amine (as in 2-(5-chloropyridin-2-yl)-2,2-difluoroethan-1-amine ) alters hydrogen-bonding and solubility, influencing pharmacokinetics .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-(5-bromopyridin-2-yl)-2,2-difluoroethan-1-ol is C7H6BrF2NC_7H_6BrF_2N. The structure includes a pyridine ring substituted with a bromine atom and a difluoroethyl alcohol moiety. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC₇H₆BrF₂N
Molecular Weight219.03 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits biological activities that may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Antimicrobial Activity

A significant area of investigation has been the antimicrobial properties of this compound. In vitro studies have demonstrated that it possesses activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Potential

Emerging research has also explored the anticancer potential of this compound. In cell line studies, it has shown promise in inhibiting the proliferation of cancer cells, particularly in:

  • Breast cancer cell lines
  • Lung cancer cell lines

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Study on Antimicrobial Efficacy

A recent study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives of bromopyridine compounds, including this compound. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate activity compared to standard antibiotics.

Anticancer Research

In another investigation published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with 50 µM of this compound resulted in a significant reduction in cell viability (approximately 70% compared to control).

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